![molecular formula C17H19NO4 B4302117 ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate](/img/structure/B4302117.png)
ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate
Overview
Description
Ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate, also known as EFMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. EFMP is a derivative of furan and has been synthesized using various methods.
Mechanism of Action
Ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
Ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has also been shown to have good stability and solubility in water and organic solvents. However, ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has some limitations for lab experiments. The yield of the synthesis method varies depending on the method used. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate also requires further studies to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
For research on ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate include:
1. Determining the pharmacokinetic and pharmacodynamic properties of ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate.
2. Investigating the effects of ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate on other cancer cell lines and animal models.
3. Developing ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate derivatives with improved efficacy and selectivity.
4. Investigating the potential use of ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate in combination with other anticancer drugs.
5. Investigating the potential use of ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been synthesized using different methods and has been shown to have anticancer, anti-inflammatory, and antioxidant properties. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate exerts its therapeutic effects through various mechanisms and has several advantages for lab experiments. However, further research is needed to determine its potential therapeutic applications.
Scientific Research Applications
Ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has anticancer, anti-inflammatory, and antioxidant properties. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers.
properties
IUPAC Name |
ethyl 3-(furan-2-carbonylamino)-3-(4-methylphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-21-16(19)11-14(13-8-6-12(2)7-9-13)18-17(20)15-5-4-10-22-15/h4-10,14H,3,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKXWNAQZLDEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(furan-2-ylcarbonyl)amino]-3-(4-methylphenyl)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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